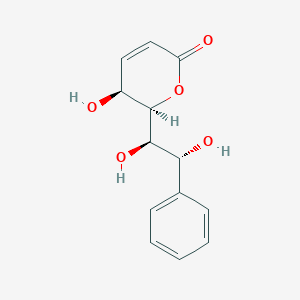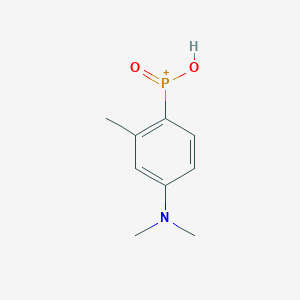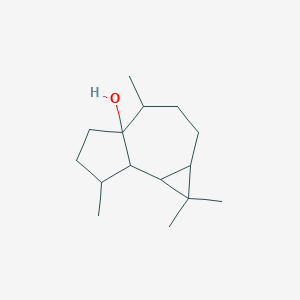
Goniotriol
描述
Goniotriol is a styrylpyrone that can be found in Goniothalamus amuyon . It shows cytotoxicity and is a natural phenol found in the herbs of Goniothalamus giganteus .
Synthesis Analysis
The synthesis of this compound involves several steps, including selective deacetonation, glycol cleavage oxidation, and Wittig reaction . More detailed information about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular formula of this compound is C13H14O5 . Its molecular weight is 250.25 . More detailed structural analysis can be found in the referenced papers .科学研究应用
癌症研究中的细胞毒性剂
Goniotriol 已被确定为具有细胞毒性特性的化合物 . 它存在于植物Goniothalamus amuyon中,并已显示出其在癌症研究中的潜力,因为它能够诱导各种癌细胞系发生细胞死亡。 研究表明它对 KB、P-388、A-549、HT-29 和 HL-60 等细胞系有效,效力各不相同 .
药理学研究
在药理学方面,this compound 的细胞毒性表明其在开发抗癌疗法方面具有潜力。 其作用机制及其影响的途径是正在进行的研究领域,这可能会导致对癌症治疗策略的新见解 .
化学合成与修饰
This compound 作为合成修饰的基础化学结构。 研究人员旨在通过改变其化学结构来增强其药理特性或降低毒性,从而合成具有潜在改善治疗特性的类似物 .
生物技术应用
This compound 的细胞毒性使其成为生物技术应用的候选者,特别是在开发用于筛选具有细胞毒性或抗癌特性的其他化合物的生物测定方法方面 .
环境应用
虽然直接引用 this compound 的环境应用有限,但对其细胞毒性效应的研究可以有助于环境风险评估,特别是在评估生物活性化合物对生态系统的影响方面 .
材料科学
在材料科学中,可以研究 this compound 的化学性质以开发新材料,例如生物活性涂层或纳米技术的组成部分,这些材料可能具有医疗或工业应用 .
农业研究
This compound 的生物活性也可以在农业研究中进行探索,特别是在开发天然杀虫剂或生长抑制剂方面,因为它对某些细胞系具有细胞毒性作用 .
药代动力学和药物递送
了解 this compound 的药代动力学对其潜在的治疗用途至关重要。 该领域的研究可能会导致开发新的药物递送系统,以优化其生物利用度和治疗效果 .
作用机制
Target of Action
Goniotriol, a styrylpyrone found in Goniothalamus amuyon , primarily targets cancer cells . It exhibits cytotoxicity, making it a potential candidate for cancer treatment .
Mode of Action
This compound interacts with its targets (cancer cells) by inducing cytotoxicity .
Biochemical Pathways
It’s known that this compound exhibits cytotoxicity, suggesting that it may interfere with cell proliferation and survival pathways
Result of Action
This compound shows cytotoxicity with ED 50 s of 6.23, 1.38, 4.12, 4.89, 2.31μg/mL for KB, P-388, A-549, HT-29, HL-60 cells, respectively . This suggests that this compound can induce cell death in these cancer cell lines, thereby inhibiting their proliferation.
安全和危害
属性
IUPAC Name |
(2R,3S)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-3-hydroxy-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c14-9-6-7-10(15)18-13(9)12(17)11(16)8-4-2-1-3-5-8/h1-7,9,11-14,16-17H/t9-,11+,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCDBKHWVKLXEE-WKSBVSIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2C(C=CC(=O)O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@H]([C@H]2[C@H](C=CC(=O)O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317251 | |
| Record name | (+)-Goniotriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96405-62-8 | |
| Record name | (+)-Goniotriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96405-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Goniotriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096405628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Goniotriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of goniotriol?
A1: this compound possesses the molecular formula C14H14O5 and a molecular weight of 262.26 g/mol. [, , ]
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers frequently employ Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (1H-NMR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and confirmation of this compound. [, ] X-ray crystallography has also been used to determine the structure and relative stereochemistry of this compound. []
Q3: Are there any characteristic spectral features of this compound?
A3: Yes, the proton NMR spectra of substituted 5,7-O-isopropylidene-goniotriols and their C-7 epimers exhibit distinct chemical shifts for protons at the C5 position, providing a valuable tool for their differentiation. []
Q4: What are the primary biological activities reported for this compound?
A4: this compound has demonstrated notable in vitro antitumor activity against various cancer cell lines, including A2780, HCT-8, KB, Bel742, and K562. [, , , ] Additionally, this compound exhibits antibacterial activity. []
Q5: What is the mechanism of action for this compound's antitumor activity?
A5: While the precise mechanism is yet to be fully elucidated, studies indicate that this compound can induce apoptosis (programmed cell death) in K562 leukemia cells. []
Q6: How is this compound synthesized?
A6: this compound can be synthesized through various routes. One approach utilizes α-D-glucoheptonic-δ-lactone as the starting material, involving a multi-step process. [, ] Alternative strategies employ D-glycero-D-gulo-heptono-γ-lactone [] or a Julia–Colonna asymmetric epoxidation approach. []
Q7: What is the significance of the 8R configuration in this compound?
A7: Research suggests that the 8R configuration of this compound is crucial for its biological activity. Derivatives with modifications at this position often exhibit diminished antitumor activity compared to the parent compound. []
Q8: How do structural modifications impact the antitumor activity of this compound?
A8: Studies on this compound derivatives indicate that the unsaturated ester moiety of this compound plays a significant role in its antitumor activity. [] Modifications to this region, such as variations in the ester chain length and substituents, can significantly influence potency. []
Q9: Have any 3D-QSAR studies been conducted on this compound?
A9: Yes, 3D-QSAR (Quantitative Structure-Activity Relationship) studies using CoMFA (Comparative Molecular Field Analysis) have been employed to investigate the relationship between the structure of this compound derivatives and their activity against A2780 tumor cells. These models provide valuable insights into the steric and electrostatic features influencing this compound's antitumor activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![4,12,12-Trimethyl-5-oxatricyclo[8.2.0.0^{4,6}]dodecan-9-one](/img/structure/B207897.png)
